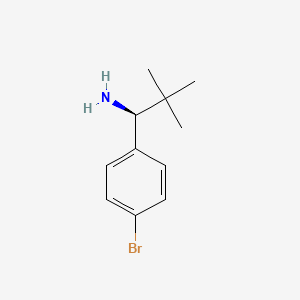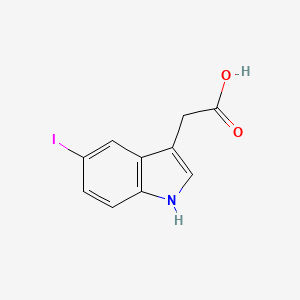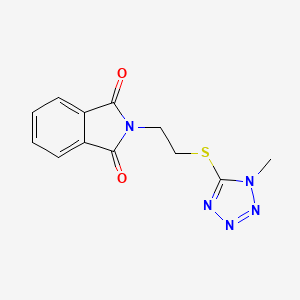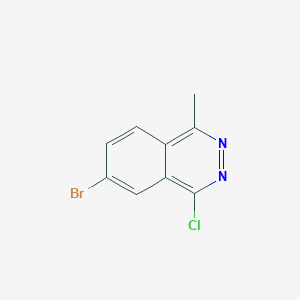
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a compound known for its applications in various chemical reactions, particularly in the field of click chemistry. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and suppresses cell cytotoxicity .
Méthodes De Préparation
The synthesis of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in click chemistry, particularly in CuAAC reactions, to facilitate the formation of triazole rings.
Biology: Its biocompatibility makes it suitable for bioconjugation in chemical biology experiments.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate can be compared with other similar compounds such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another ligand used in CuAAC reactions, but less water-soluble and biocompatible.
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with different solubility and reactivity properties. The uniqueness of this compound lies in its water solubility, biocompatibility, and fast reaction kinetics, making it superior for certain applications.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
Clé InChI |
BKSKWWVJVXHDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)


![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)

